molecular formula C9H6Cl2N2S2 B137115 (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate CAS No. 152382-18-8

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

Cat. No.: B137115
CAS No.: 152382-18-8
M. Wt: 277.2 g/mol
InChI Key: NQIWJQGWHAGHTA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate typically involves the reaction of 2,6-dichlorobenzyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization

Chemical Reactions Analysis

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers .

Scientific Research Applications

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the cyanocarbonimidodithioate group into molecules.

    Biology: The compound is used in proteomics research to study protein interactions and modifications.

    Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop new drug candidates.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar compounds to (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate include:

  • (2,4-Dichlorophenyl) methyl cyanocarbonimidodithioate
  • (3,5-Dichlorophenyl) methyl cyanocarbonimidodithioate
  • (2,6-Dichlorophenyl) ethyl cyanocarbonimidodithioate

These compounds share similar chemical structures and reactivity but differ in the position of the chlorine atoms or the length of the alkyl chain. The unique feature of this compound is the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with molecular targets .

Properties

IUPAC Name

[(2,6-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-8-6(10)3-2-4-7(8)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIWJQGWHAGHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375666
Record name 2,6-Dichlorophenyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-18-8
Record name 2,6-Dichlorophenyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152382-18-8
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